Naphthalen-2-yl 2-nitrobenzene-1-sulfonate
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Overview
Description
Naphthalen-2-yl 2-nitrobenzene-1-sulfonate is a chemical compound with the molecular formula C16H11NO5S and a molecular weight of 329.33 g/mol. This compound is known for its unique structure, which consists of a naphthalene ring fused with a nitrobenzene sulfonate group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-yl 2-nitrobenzene-1-sulfonate typically involves the sulfonation of naphthalene followed by nitration. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid. The process can be summarized as follows:
Sulfonation: Naphthalene is treated with sulfuric acid to introduce the sulfonate group.
Nitration: The sulfonated naphthalene is then reacted with nitric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl 2-nitrobenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The sulfonate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Various nucleophiles can be used to substitute the sulfonate group, depending on the desired product.
Major Products Formed
Oxidation: Products include nitro derivatives with additional oxygen-containing functional groups.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Products vary based on the nucleophile used, resulting in a wide range of substituted naphthalene derivatives.
Scientific Research Applications
Naphthalen-2-yl 2-nitrobenzene-1-sulfonate is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing various organic compounds and as a reagent in chemical reactions.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research includes its potential use in developing pharmaceuticals and studying drug interactions.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Naphthalen-2-yl 2-nitrobenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo redox reactions, influencing the activity of enzymes. The sulfonate group can interact with various biological molecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- Naphthalene-2-sulfonic acid
- 2-Nitronaphthalene
- Benzene-1-sulfonic acid
Comparison
Naphthalen-2-yl 2-nitrobenzene-1-sulfonate is unique due to the presence of both nitro and sulfonate groups on the naphthalene ring. This combination imparts distinct chemical properties, making it more versatile in chemical reactions compared to its similar compounds. For instance, while naphthalene-2-sulfonic acid lacks the nitro group, 2-nitronaphthalene does not have the sulfonate group, limiting their reactivity and applications.
Properties
IUPAC Name |
naphthalen-2-yl 2-nitrobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5S/c18-17(19)15-7-3-4-8-16(15)23(20,21)22-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLVJPFKORGGOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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